1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine -

1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

Catalog Number: EVT-6258185
CAS Number:
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a derivative of 2,3-dihydro-1,4-benzodioxin-6-amine and exhibits promising antibacterial and antifungal properties. Notably, it demonstrates good antimicrobial potential with low hemolytic activity. []

Relevance: While this compound shares the (4-chlorophenyl)sulfonyl moiety with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, it differs significantly in its core structure. Instead of a piperazine ring, it features a 2,3-dihydro-1,4-benzodioxin-6-amine group, highlighting the diverse structural modifications possible within the class of benzenesulfonamide derivatives.

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Compound Description: This compound's crystal structure has been elucidated, and it exhibits anti-inflammatory activity. []

Relevance: Although this compound shares the (4-chlorophenyl)sulfonyl group with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, it differs in its cyclic core, incorporating a piperidin-4-one ring instead of piperazine. This structural variation highlights the potential to explore different heterocyclic scaffolds while retaining the sulfonyl group for potentially similar biological activity.

Compound Description: This compound and its S-substituted aliphatic analogues were synthesized to investigate structure-activity relationships concerning lipoxygenase and antibacterial activities. The n-pentyl substituted derivative (5e) displayed potent lipoxygenase inhibitory activity, surpassing the standard drug Baicalein®. The n-propyl substituted derivative (5b) exhibited significant broad-spectrum antibacterial potential. []

Relevance: This series of compounds, particularly the parent compound 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide, shares the (4-chlorophenyl)sulfonyl group with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. This suggests that the (4-chlorophenyl)sulfonyl moiety might be a key pharmacophore for exploring diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Sodium 4-[[1-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate (LCB 2853)

Compound Description: LCB 2853 is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. It acts competitively, inhibiting TXA2-dependent platelet aggregation and demonstrating anti-vasospastic properties in various in vitro, ex vivo, and in vivo models. []

Relevance: Although this compound shares the (4-chlorophenyl)sulfonyl group with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, it lacks the piperazine ring, showcasing the diverse pharmacological applications of sulfonyl-containing compounds beyond the piperazine class.

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine Enantiomers

Compound Description: These enantiomers serve as crucial intermediates in synthesizing optically pure antihistaminic compounds. They are particularly useful for preparing therapeutically active compounds with high optical purity. [, ]

Relevance: This compound shares the core structure of a 1-[(4-chlorophenyl)phenylmethyl]piperazine moiety with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, differing primarily in the sulfonyl group substitution. This similarity highlights the importance of the substituted piperazine scaffold in pharmaceutical chemistry, particularly for targeting histamine receptors.

1-[(4-Chlorophenyl)phenylmethyl]piperazine Enantiomers

Compound Description: These enantiomers are valuable intermediates in the synthesis of optically active antihistaminic compounds, including the drug cetirizine. [, ]

Relevance: This compound represents the core scaffold of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, lacking only the sulfonyl group. Its role as a key intermediate for antihistamines underscores the significance of this structural motif in medicinal chemistry.

8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic Acid Enantiomers

Compound Description: This compound and its corresponding pyridinyl ether analogue exhibit dual activity as both thromboxane receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs). Their enantiomers demonstrate similar potency and bioavailability, suggesting minimal impact of chirality on their pharmacological profile. []

Relevance: While this compound shares the (4-chlorophenyl)sulfonyl group with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, it incorporates a distinct octanoic acid backbone instead of the piperazine ring. This difference highlights the versatility of the (4-chlorophenyl)sulfonyl group in constructing molecules with diverse pharmacological targets.

1-(4-Chlorophenyl)piperazine

Compound Description: This compound has undergone comprehensive spectroscopic studies using FTIR, Raman, and NMR techniques. Computational analyses, including DFT calculations, have provided insights into its conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors. []

Relevance: This compound represents a simplified analogue of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, lacking the sulfonyl group and benzyl substituent on the piperazine ring. Studying such simpler analogues can provide valuable information about the core structural features and their influence on the physicochemical properties of the parent compound.

1-Ethyl-4-(phenylsulfonyl)piperazine and 1-((3-Bromophenyl)sulfonyl)-4-methylpiperazine

Compound Description: These two benzenesulfonamide compounds, containing a piperazine heterocycle, were synthesized and studied for their potential pharmacological activity. DFT calculations were employed to investigate their optimized structures, molecular electrostatic potential, and leading molecular orbitals. The crystal structure of 1-ethyl-4-(phenylsulfonyl)piperazine was also determined. []

Relevance: These compounds, particularly 1-ethyl-4-(phenylsulfonyl)piperazine, share the core structure of a sulfonyl-substituted piperazine with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. Studying these compounds can provide insights into the impact of different substituents on the piperazine nitrogen and the sulfonyl group on their pharmacological properties.

Compound Description: JD5037 is a peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor, showing potential for treating metabolic disorders like type 2 diabetes and obesity. Its octadeuterated analogue is used for quantitation in clinical ADME studies and as a bioanalytical standard. []

Relevance: While JD5037 contains a (4-chlorophenyl)sulfonyl moiety similar to 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, it lacks the piperazine ring. This difference highlights the broad therapeutic applicability of the (4-chlorophenyl)sulfonyl group in different chemical scaffolds.

1-(3-Chlorophenyl)-4-(3-phenylselenopropyl)piperazine (L)

Compound Description: This compound, along with its zinc, cadmium, and mercury complexes, has been synthesized and characterized using various spectroscopic techniques. These compounds exhibit significant antibacterial and antifungal activities. []

Compound Description: These compounds, synthesized using Montmorillonite K10 as a catalyst, are analogues of Trazodone, an antidepressant and anxiolytic drug. This green synthetic method offers advantages like high yields, operational simplicity, and catalyst recyclability. []

Relevance: These compounds share the 4-(3-chlorophenyl)piperazine moiety with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, highlighting the importance of this structural motif in pharmaceuticals, particularly those targeting the central nervous system.

1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl)acrylyloxy]-ethyl}-piperazine (DA 1529)

Compound Description: DA 1529 exhibits significant anti-inflammatory, analgesic, and antipyretic properties. It shows comparable or even superior efficacy to phenylbutazone in various animal models. It also possesses mild CNS depressant properties. []

Relevance: This compound, while sharing the 4-(chlorophenyl)piperazine core with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, features a distinct 2-[3-(2-pyridyl)acrylyloxy]-ethyl substituent on the piperazine nitrogen. This comparison highlights the potential of modifying the piperazine substituents to fine-tune the pharmacological profile and target different therapeutic areas.

3-[(4-Chlorophenyl)sulfonyl]propane hydrazide and its Derivatives

Compound Description: This compound and its series of derivatives were synthesized and characterized using IR, 1H NMR, and mass spectral data. These compounds were created by reacting 3-[(4-chlorophenyl)sulfonyl]propane hydrazide with various reagents. []

Relevance: These compounds, especially the parent 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide, highlight the utilization of the (4-chlorophenyl)sulfonyl group in constructing molecules with potential biological activity, though they lack the piperazine ring found in 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine.

1-[(4-Chlorophenyl)(phenyl)methyl]piperazine-1,4-diium bis(trichloroacetate)–trichloroacetic acid (1/1)

Compound Description: The crystal structure of this salt adduct reveals a disordered Cl atom, disordered Cl atoms within the trichloroacetate anions and trichloroacetic acid molecule, and a piperazine ring adopting a chair conformation. Hydrogen bonding networks contribute to the crystal packing. []

Relevance: This compound features the 1-[(4-chlorophenyl)(phenyl)methyl]piperazine core structure also present in 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. Examining the crystal structure of such closely related compounds can provide valuable insights into the conformational preferences of the core scaffold, which could influence its interactions with biological targets.

(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine

Compound Description: An improved manufacturing method for (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, a key intermediate in producing the antihistamine levocetirizine, is described. The method boasts high yield, high optical purity, and convenient manufacturing. []

Relevance: This compound is the (R)-enantiomer of the core scaffold found in 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, lacking the sulfonyl group. Its use in synthesizing levocetirizine emphasizes the importance of stereochemistry in drug development and the pharmacological relevance of this specific enantiomer.

Compound Description: These novel 1,4-disubstituted piperazine derivatives were synthesized and characterized using various spectroscopic techniques. Molecular docking studies revealed that some derivatives showed significant interactions with Donepezil and a Piperazine Analogue, suggesting potential for Alzheimer's disease treatment. In silico ADMET prediction indicated favorable drug-like properties for these compounds. []

Relevance: While these compounds represent a diverse set of 1,4-disubstituted piperazines, they belong to the same chemical class as 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. Exploring a diverse library of piperazine derivatives can provide valuable structure-activity relationship (SAR) data and guide the optimization of compounds for desired biological activities.

N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide

Compound Description: This compound, a 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamide, demonstrates potential anticancer activity. It exhibits good activity and selectivity towards leukemia, colon cancer, and melanoma cell lines. [, ]

Relevance: This compound, while containing a (4-chlorophenyl) substituent and a sulfonamide group, differs significantly from 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine by incorporating a pyridine ring and lacking the direct sulfonyl-piperazine linkage. This difference highlights the structural diversity within the broader class of sulfonamide-containing compounds and their potential applications in medicinal chemistry.

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

Compound Description: The crystal structure of this pyrazole derivative reveals a piperazine ring in a chair conformation, with specific dihedral angles between the different ring systems. Intermolecular hydrogen bonds contribute to the crystal packing. []

Relevance: This compound, while containing a (4-chlorophenyl) substituent and a piperazine ring, differs considerably from 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine in its overall structure. It lacks the sulfonyl group and incorporates a pyrazole ring system, emphasizing the diverse structural modifications possible even when sharing some common motifs.

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

Compound Description: The crystal structure of this pyrazole derivative reveals twisted benzene rings, a piperazine ring in a chair conformation, and intermolecular C—H⋯O interactions leading to a supramolecular chain. []

Relevance: This compound, similar to the previous one, shares the (4-chlorophenyl) substituent and piperazine ring with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine but lacks the sulfonyl group and instead features a pyrazole ring system. This structural difference underscores the importance of considering the overall molecular architecture when assessing potential biological activity and selectivity.

4-(3-Chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride

Compound Description: This compound, relevant for its potential serotonin receptor interactions, has been structurally characterized at 100 K, revealing an ordered chloropropyl group and a piperazine ring in a chair conformation. Hydrogen bonds and Cl⋯Cl contacts contribute to its crystal packing. []

Relevance: This compound shares the 4-(chlorophenyl)piperazine core with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine but lacks the sulfonyl group and features a different substituent on the piperazine nitrogen. This structural comparison provides insights into the role of specific substituents in influencing molecular conformation and potential interactions with biological targets.

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

Compound Description: The crystal structure of this compound reveals a nearly planar six-membered ring of the pyridazine group, a piperazine ring in a chair conformation, and intermolecular interactions leading to chains and further connections via C—H⋯π interactions. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide

Compound Description: The crystal structure of this compound reveals two crystallographically independent molecules with specific dihedral angles between the rings. Intermolecular hydrogen bonds and weak π–π interactions contribute to the two-dimensional network in the crystal packing. []

1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives

Compound Description: Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and characterized. These derivatives showed antimicrobial and antioxidant activities, with one compound exhibiting significant activity against tested bacterial and fungal strains and another displaying moderate antioxidant activity. []

Relevance: These compounds share the piperazine ring structure with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine but lack the sulfonyl group and feature a different substitution pattern. This comparison underscores the versatility of the piperazine scaffold in medicinal chemistry and its ability to be tailored for different biological activities.

2-((4(3-Chlorophenyl) piperazine-1-yl)methyl)-3-(8-hydroxy quinolin-5-yl)-3(H)-quinazolin-4-one

Compound Description: This novel ligand and its Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) chelates were synthesized and characterized. The complexes exhibit antifungal activity against various fungi. []

Relevance: This compound shares the 4-(3-chlorophenyl)piperazine moiety with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, highlighting the potential of this structural motif for developing antifungal agents.

1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride

Compound Description: This compound serves as an intermediate in the synthesis of various pharmaceuticals. A new synthetic method with an overall yield of 45.7% is described. []

Relevance: This compound shares the 4-(3-chlorophenyl)piperazine moiety with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. While it lacks the sulfonyl group, it highlights the importance of this structural motif in medicinal chemistry and the continuous efforts to optimize its synthesis.

2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (5e)

Compound Description: This piperazine-based phthalimide derivative shows promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a minimum inhibitory concentration (MIC) of 45±0.15 µg/mL against MRSA. In silico docking studies suggest interaction with MRSA proteins 3VMT and 6FTB. []

Compound Description: These sulfonyl 1,2,3-triazolyl imidazole derivatives were synthesized using an organocatalytic [3+2] cycloaddition reaction. They exhibit potent anticancer activity against MCF-7, MDA-MB-231, and A-549 cancer cell lines and show promising EGFR inhibitory activity. []

Relevance: These compounds share the (4-chlorophenyl)sulfonyl group with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, indicating this moiety's potential in designing anticancer agents. Though they lack the piperazine ring, their potent anticancer activity highlights the (4-chlorophenyl)sulfonyl group's potential for broader anticancer exploration.

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

Compound Description: This compound is a potent and selective antagonist of the melanocortin-4 receptor. It demonstrates high water solubility, good metabolic profiles, and promotes food intake in tumor-bearing mice, making it a potential candidate for treating cachexia. []

Compound Description: These derivatives were synthesized as potential antimicrobial and antioxidant agents. They exhibit varying levels of activity against bacteria, fungi, and demonstrate antioxidant activity through DPPH, H2O2, and NO scavenging assays. []

Relevance: These compounds, while lacking the piperazine ring found in 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, belong to the broader class of sulfonamide and carbamate derivatives, highlighting the versatility of these functional groups in medicinal chemistry and their potential for developing antimicrobial and antioxidant agents.

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

Compound Description: The crystal structure of this compound reveals specific dihedral angles between the aromatic rings and stabilization through an intramolecular C—H⋯O hydrogen bond. The crystal packing is stabilized by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. []

Relevance: This compound, while containing a (4-chlorophenyl) group and a sulfonamide moiety, differs significantly from 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine in its core structure. It lacks the piperazine ring and features a prop-2-enenitrile group, emphasizing the diverse structural modifications possible even when sharing some common motifs.

3‐(4‐Chlorophenyl)‐1‐phenyl‐3‐(p-tolylsulfonylamino)propan‐1‐one

Compound Description: Synthesized via the Reformatsky reaction, this compound features a distorted tetrahedral geometry around the sulfonyl S atom. Intermolecular N—H⋯O hydrogen bonds between the amine and sulfonyl groups contribute to its crystal packing. []

Relevance: This compound shares the (4-chlorophenyl) group and the sulfonamide moiety with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine but lacks the piperazine ring. This comparison highlights the broader use of the (4-chlorophenyl)sulfonamide motif in different chemical contexts and its potential for forming intermolecular interactions.

Compound Description: These three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives were studied for their potential as anti-malarial agents. Compound 1 exhibited activity, while compound 2 was inactive. The dihydrated salt of compound 3 also showed activity. Structural analysis revealed conformational differences between active and inactive compounds. []

Relevance: These compounds, particularly compound 2, share structural similarities with 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, including the presence of a substituted benzyl group attached to the piperazine nitrogen. Although these compounds lack the sulfonyl group, their study emphasizes the importance of specific substituents and conformational preferences for anti-malarial activity, which could provide valuable insights for exploring the biological activity of the target compound. [](https://www.semanticscholar.org/paper/6c6ea2a323f84

Properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine

Molecular Formula

C17H18ClN3O4S

Molecular Weight

395.9 g/mol

InChI

InChI=1S/C17H18ClN3O4S/c18-15-4-6-17(7-5-15)26(24,25)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(22)23/h1-7,12H,8-11,13H2

InChI Key

CBUFPTTWGUUFPL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.